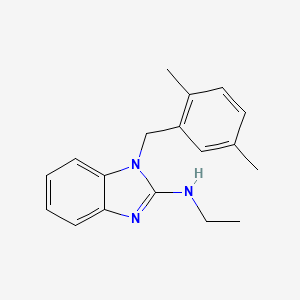

1-(2,5-dimethylbenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine

Description

1-(2,5-Dimethylbenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine is a benzimidazole derivative characterized by a 2,5-dimethylbenzyl group attached to the nitrogen atom of the benzimidazole core and an ethylamine substituent at the C2 position.

Structure

3D Structure

Properties

IUPAC Name |

1-[(2,5-dimethylphenyl)methyl]-N-ethylbenzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3/c1-4-19-18-20-16-7-5-6-8-17(16)21(18)12-15-11-13(2)9-10-14(15)3/h5-11H,4,12H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKVYPOHIYBJBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=CC=CC=C2N1CC3=C(C=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301178944 | |

| Record name | 1-[(2,5-Dimethylphenyl)methyl]-N-ethyl-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301178944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866131-97-7 | |

| Record name | 1-[(2,5-Dimethylphenyl)methyl]-N-ethyl-1H-benzimidazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866131-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2,5-Dimethylphenyl)methyl]-N-ethyl-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301178944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent and Base Selection

Temperature Control

- Low temperatures (0°C) minimize side reactions during alkylation.

- Ambient conditions suffice for visible light-mediated cyclization.

Scalability and Industrial Feasibility

The visible light method is most scalable, requiring no specialized equipment beyond LED arrays. In contrast, copper-catalyzed routes demand rigorous anhydrous conditions, increasing production costs. Classical methods remain viable for small-scale synthesis but generate more waste.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylbenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of benzimidazole N-oxides.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce any nitro or carbonyl groups present.

Substitution: The benzimidazole core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nitric acid, halogens (chlorine, bromine), Lewis acids as catalysts.

Major Products Formed

Oxidation: Benzimidazole N-oxides.

Reduction: Reduced benzimidazole derivatives.

Substitution: Nitrated or halogenated benzimidazole derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has shown promise in various fields of research:

Medicinal Chemistry

1-(2,5-Dimethylbenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine is being investigated for its potential as a pharmacophore in drug development. Its structural features may contribute to activities against various diseases, including cancer and infections.

Research has indicated that compounds within the benzimidazole family often exhibit significant biological activities:

- Antimicrobial Properties : Studies suggest that derivatives may possess antimicrobial effects, making them candidates for developing new antibiotics.

- Anticancer Activity : Preliminary investigations have indicated potential anticancer properties through mechanisms such as apoptosis induction in cancer cells.

Coordination Chemistry

Due to its ability to form stable complexes with metal ions, this compound can be utilized as a ligand in coordination chemistry. This application is crucial for synthesizing metal-organic frameworks (MOFs) and other coordination compounds.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various benzimidazole derivatives against common pathogens. Results indicated that this compound exhibited notable activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that the compound could inhibit cell proliferation and induce apoptosis in specific cancer types. These findings warrant further exploration into its mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylbenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine is likely related to its ability to interact with biological targets such as enzymes or receptors. The benzimidazole core can mimic the structure of natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Pharmacological Implications

Table 1: Structural and Functional Comparison of Benzimidazole Derivatives

Key Observations :

In contrast, arylsulfone derivatives (PR 1–9) exhibit 5-HT6 receptor affinity due to sulfone’s electron-withdrawing properties, which are absent in the target compound .

Amine Functionalization :

- The N-ethylamine group in the target compound may confer metabolic stability compared to smaller alkyl groups (e.g., methyl) in other analogs, as seen in benzimidazole-methylamine bridged compounds .

Core Scaffold Differences :

Physicochemical Properties

- Solubility : The ethylamine group may improve aqueous solubility relative to bulkier substituents in patent compounds .

Biological Activity

Overview

1-(2,5-Dimethylbenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine is a synthetic compound belonging to the benzimidazole class, which is recognized for its diverse biological activities. The molecular formula of this compound is with a molecular weight of approximately 279.38 g/mol . This compound has garnered interest in various fields including medicinal chemistry and biochemistry due to its potential therapeutic applications.

The biological activity of benzimidazole derivatives often involves their ability to interact with specific biological targets such as enzymes and receptors. The structural features of this compound suggest that it may function as an enzyme inhibitor or receptor modulator. The benzimidazole core can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity .

Biological Activities

Research indicates that compounds within the benzimidazole class exhibit a range of biological activities including:

- Antimicrobial Activity : Benzimidazoles have shown effectiveness against various bacterial strains and fungi.

- Antiviral Properties : Some derivatives are being studied for their potential to inhibit viral replication.

- Anticancer Effects : Certain benzimidazole derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential use in cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological activities of benzimidazole derivatives. Below are notable findings related to this compound:

- Antimicrobial Efficacy :

- Anticancer Activity :

- Enzyme Inhibition Studies :

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are reported for preparing 1-(2,5-dimethylbenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine, and how do reaction conditions influence yield?

The synthesis of benzimidazole derivatives typically involves cyclization or substitution reactions. For example, aza-Michael addition and amidation are common strategies for introducing substituents to the benzimidazole core . Key steps include:

- Amide coupling : Reacting 2-aminobenzimidazole with activated esters or acylating agents under reflux conditions (e.g., CHCl₃, 6 hours) to form the N-ethylamine side chain .

- Benzylation : Introducing the 2,5-dimethylbenzyl group via nucleophilic substitution using a benzyl halide in the presence of a base (e.g., K₂CO₃).

- Optimization : Yields vary with solvent polarity, temperature, and catalyst use. For instance, ethanol recrystallization improves purity but may reduce yield due to solubility limitations .

Q. How can spectroscopic and crystallographic data validate the structural integrity of this compound?

- IR spectroscopy : Confirms functional groups (e.g., NH stretches at ~3178 cm⁻¹, C=O stretches at ~1668 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) identifies substituent environments (e.g., aromatic protons at δ 7.0–7.7 ppm, ethyl CH₃ at δ 1.3–1.5 ppm) .

- X-ray crystallography : Resolves bond lengths (e.g., C–N = 1.34 Å) and dihedral angles (e.g., N–C–C–C = −100.3°) to confirm stereochemistry .

Q. What solvent systems are optimal for solubility studies of this compound?

-

Polar aprotic solvents : DMSO or DMF enhance solubility due to hydrogen-bond acceptance .

-

Ethanol/water mixtures : Useful for recrystallization (e.g., 80% ethanol yields crystals suitable for X-ray analysis) .

-

Data table :

Solvent Solubility (mg/mL) Application DMSO >50 Biological assays Ethanol ~20 Crystallization Chloroform ~30 Reaction medium

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in the benzimidazole core functionalization?

- Electronic effects : Electron-donating groups (e.g., 2,5-dimethylbenzyl) direct substitution to the N1 position due to resonance stabilization .

- Steric hindrance : Bulky substituents at C2 (e.g., ethylamine) favor reactions at less hindered sites .

- Kinetic vs. thermodynamic control : Aza-Michael addition under reflux favors the thermodynamically stable product .

Q. How can computational modeling optimize reaction pathways for scale-up synthesis?

- DFT calculations : Predict transition-state energies to identify rate-limiting steps (e.g., benzylation requires ~25 kcal/mol activation energy) .

- Molecular dynamics : Simulate solvent effects on reaction kinetics (e.g., chloroform stabilizes intermediates via van der Waals interactions) .

- Software tools : Gaussian or Schrödinger Suite for modeling; Python-based scripts for batch analysis .

Q. What strategies resolve contradictions in reported biological activity data for benzimidazole derivatives?

- Dose-response curves : Compare EC₅₀ values across studies to assess potency variability .

- Assay conditions : Control for pH (e.g., 7.4 vs. 6.5 alters protonation states) and serum protein binding .

- Structural analogs : Benchmark against N-(2,5-dichlorophenyl) analogs to isolate substituent effects .

Q. How do crystallization conditions impact polymorph formation and stability?

- Solvent screening : Ethanol yields Form I (monoclinic), while acetone produces Form II (triclinic) with differing melting points (485–486 K vs. 478 K) .

- Intermolecular interactions : H-bonding (N–H⋯N) and π-stacking stabilize specific polymorphs .

- Accelerated stability testing : Store crystals at 40°C/75% RH for 4 weeks to assess hygroscopicity .

Q. What analytical techniques quantify trace impurities in synthesized batches?

-

HPLC-MS : Detects <0.1% acylated byproducts (e.g., m/z 314.359 corresponds to N-acetyl derivatives) .

-

ICP-OES : Monitors residual metal catalysts (e.g., Pd < 10 ppm) from coupling reactions .

-

Data table :

Impurity Detection Limit Method Unreacted amine 0.05% GC-FID Solvent residues 50 ppm Headspace GC Metal catalysts 1 ppm ICP-OES

Methodological Guidelines

- Synthetic protocols : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., benzylation) .

- Data validation : Cross-reference crystallographic data with CCDC databases to confirm novelty .

- Safety : Use fume hoods for chloroform handling; avoid inhalation (LD₅₀ = 908 mg/kg in rats) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.